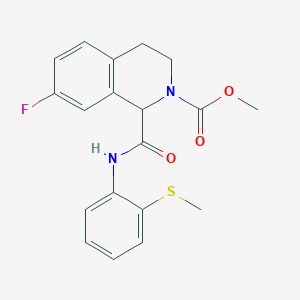
methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound notable for its unique structure and functional applications in various fields of science and industry. This molecule features a dihydroisoquinoline core, enhanced by substituents that contribute to its versatility in chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis techniques. Key steps might include:
Formation of the Isoquinoline Core: : This is often achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine.
Introduction of Fluorine and Carbamoyl Groups: : Fluorination can be accomplished using reagents like Selectfluor or DAST. The carbamoyl group is typically introduced via reaction with isocyanates.
Methylation and Thioether Formation: : Methylation of phenyl groups is commonly done using methyl iodide, while the thioether formation can involve reactions with thiols and base.
Industrial Production Methods
Industrial scale production may employ similar routes but optimized for yield and efficiency, possibly integrating continuous flow techniques and employing robust catalytic systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes several types of reactions, including:
Oxidation: : Often involves the conversion of the thioether to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : This can include the reduction of nitro groups to amines using hydrogen gas with palladium on carbon.
Substitution: : Commonly, halogen atoms like fluorine can be substituted using nucleophiles under conditions like SNAr reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-CPBA.
Reducing Agents: : Hydrogen with palladium on carbon, sodium borohydride.
Nucleophiles: : Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound is utilized in organic synthesis as an intermediate for complex molecule construction due to its functional groups that allow diverse chemical modifications.
Biology
In biological research, it is used as a molecular probe to study protein interactions and enzyme activities, thanks to its ability to bind selectively to biological macromolecules.
Medicine
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is investigated for its potential pharmacological properties, particularly in modulating receptor activities and inhibiting specific enzymes.
Industry
It finds application in material science, particularly in the development of polymers and dyes, owing to its structural diversity and stability.
Mechanism of Action
The compound exerts its effects primarily through binding interactions with molecular targets such as receptors or enzymes. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking, influencing the biological pathways and mechanisms in which these targets are involved.
Comparison with Similar Compounds
When compared to other dihydroisoquinoline derivatives, methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its unique combination of fluorine and thioether groups, which impart distinct reactivity and binding properties.
List of Similar Compounds
1-(Phenylcarbamoyl)-3,4-dihydroisoquinoline derivatives
Methyl 1-(phenylcarbamoyl)-3,4-dihydroisoquinoline-2-carboxylate
Fluoro-substituted dihydroisoquinolines
This compound’s distinctiveness lies in its ability to participate in varied chemical reactions and its wide range of applications in scientific research and industry, making it a valuable tool for both fundamental and applied sciences.
Properties
IUPAC Name |
methyl 7-fluoro-1-[(2-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-25-19(24)22-10-9-12-7-8-13(20)11-14(12)17(22)18(23)21-15-5-3-4-6-16(15)26-2/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGCMHOTSDUGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC=C3SC)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
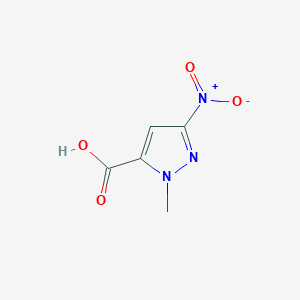
![2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2434495.png)
![3-(Furan-2-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2434496.png)
![1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2434498.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2434500.png)
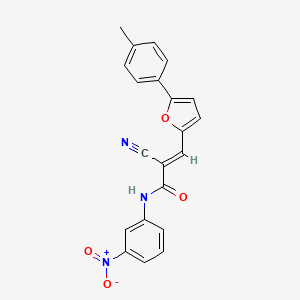
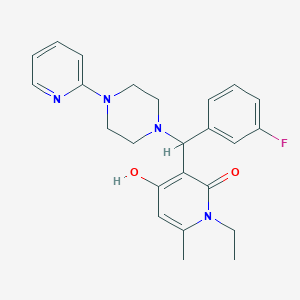
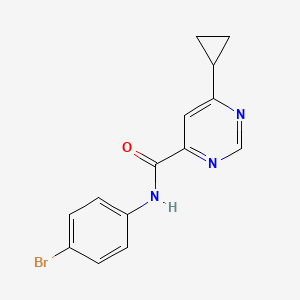
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2434506.png)
![N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2434507.png)
![N-(4-Methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-yl)prop-2-enamide](/img/structure/B2434508.png)
![4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2434509.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2434510.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide](/img/structure/B2434512.png)
